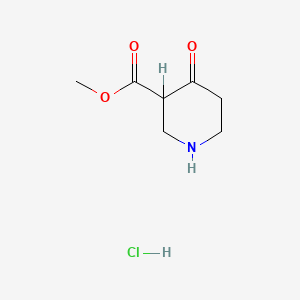
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride
Overview
Description
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a constrained analog of phenylalanine and serves as a core structural element in several peptide-based drugs and biologically active compounds. It is a nonproteinogenic amino acid derivative that has been synthesized through various methods, including traditional reactions like Pictet-Spengler and Bischler-Nepieralski, as well as modern approaches such as enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels-Alder reaction .
Synthesis Analysis
Several strategies have been developed for the synthesis of Tic and its derivatives. A rapid synthesis method involves the Pictet-Spengler reaction on diiodo- or dibromo-substituted tyrosine, followed by catalytic dehalogenation to achieve high optical purity . Another approach includes the cyclocondensation of mono(triphenyl)phosphonium salt with N-alkoxycarbonyloxamates, followed by cyclopropanation, to produce O- and N-protected derivatives . Additionally, a synergistic combination of [2+2+2]- and [4+2]-cycloaddition reactions has been used to create novel Tic derivatives . A practical synthesis from dimedone through a Diels–Alder/retro-Diels–Alder process has also been reported .
Molecular Structure Analysis
The molecular structure of Tic derivatives has been analyzed using various techniques, including 2D DQF-COSY and 2D NOESY NMR, to study the rotational isomerism of these bicyclic amino acid derivatives . The derivatives have been characterized by elemental analyses, 1H and 13C NMR spectra, and optical rotation, with some also characterized by X-Ray diffraction .
Chemical Reactions Analysis
Tic derivatives undergo various chemical reactions, including decarboxylation in different solvents to form isoquinoline derivatives . The conversion of carboxylic acids to carboxamides has been facilitated by niobium pentachloride, leading to the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures . Three-component reactions involving isocyanides have been used to synthesize 1,2,3,4-tetrahydroisoquinoline-1-carboxamides, which can be further hydrolyzed to the corresponding carboxylic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of Tic derivatives have been extensively characterized. The derivatives, including the hydrochloride of methyl ester, N-carboxy anhydride, and N-acetyl derivative, have been fully characterized by their respective analytical techniques. The intermediate N-chlorocarbonyl derivative and its methyl ester have also been prepared and characterized . The diversity-oriented synthesis approach has allowed for the expansion of Tic derivatives using diethyl acetamidomalonate as a glycine equivalent, with further diversification through Suzuki-Miyaura cross-coupling reactions .
Scientific Research Applications
Derivative Preparation and Characterization
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid and its derivatives have been synthesized and fully characterized. These include the hydrochloride of methyl ester, N-carboxy anhydride, and N-acetyl derivative. Their characterization involves elemental analyses, NMR spectra, optical rotation, and X-Ray diffraction for certain derivatives (Jansa, Macháček, & Bertolasi, 2006).
Decarboxylation Studies
Decarboxylation of derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has been explored in different solvents, leading to the formation of isoquinoline derivatives in moderate yields depending on the solvent used (Tachibana, Matsuo, & Yamada, 1968).
Synthesis of Biologically Active Compounds
The compound has been identified as a core structural element in several peptide-based drugs and biologically active compounds. Different synthetic approaches, including enyne metathesis and Diels-Alder reaction, are used to generate its derivatives (Kotha, Deodhar, & Khedkar, 2014).
Alkylation Studies
Studies on diastereoselective alkylation at the 1-position of phenylalanine-derived precursors have been conducted. This has been used to synthesize enantiomerically pure 1-substituted tetrahydroisoquinolines, important for a group of alkaloids (Huber & Seebach, 1987).
Three-Component Reaction Synthesis
A three-component reaction involving 3,4-dihydroisoquinolines, isocyanides, and benzyl chloroformate has been used to synthesize 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives. This synthesis pathway provides access to various derivatives (Schuster, Lázár, & Fülöp, 2010).
Safety And Hazards
properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHCFPUEIDRTMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
35186-99-3 (Parent) | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041994518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50962144 | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50962144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride | |
CAS RN |
41994-51-8, 77497-95-1 | |
| Record name | 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41994-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041994518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50962144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.537 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Dimethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate](/img/structure/B1299729.png)

![ethyl 1-(5-{[(E)-2-isonicotinoylhydrazono]methyl}-1,3-thiazol-2-yl)-4-piperidinecarboxylate](/img/structure/B1299737.png)


![2-[(E)-2-(2-bromophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile](/img/structure/B1299758.png)
![2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol](/img/structure/B1299762.png)




